Viviparous-1 protein
Description
B3 DNA-Binding Domain Architecture
The B3 DNA-binding domain (DBD) is a hallmark feature of VP1, comprising approximately 100–120 residues. Structural studies reveal a conserved seven-stranded β-sheet arranged in an open barrel configuration, flanked by two short α-helices (Fig. 1A). This fold enables sequence-specific DNA recognition through major groove interactions. The B3 domain of VP1 shares structural homology with orthologs in Arabidopsis ABI3 and RAV1, despite low sequence identity (~20–26%). Key residues within the β4-strand (e.g., Arg, Gln, Thr) mediate base-specific contacts with cis-elements such as the Sph/RY motif (CATGCA).
Table 1. Comparative features of B3 domains in plant transcription factors
| Feature | VP1 (Zea mays) | ABI3 (Arabidopsis) | RAV1 (Arabidopsis) |
|---|---|---|---|
| Secondary structure | 7 β-strands, 2 α-helices | 7 β-strands, 1 α-helix | 7 β-strands, 2 α-helices |
| DNA recognition motif | CATGCA | CATGCA | CACCTG |
| Electrostatic surface | Basic patch | Basic patch | Basic and acidic regions |
| Functional role | Seed maturation | Seed maturation | Stress response |
Acidic Transcriptional Activation Domain
VP1 contains a C-terminal acidic domain (residues 500–600 in maize) essential for transactivation. This region, rich in glutamate and aspartate residues, facilitates recruitment of coactivators such as TRAB1, a bZIP transcription factor. Deletion experiments demonstrate that the acidic domain is indispensable for ABA-dependent activation of seed storage protein genes (e.g., Em, Cruciferin). The domain also interacts with histone acetyltransferases, promoting chromatin remodeling at target loci.
Nuclear Localization Signals in B2 Domain
The B2 domain (residues 200–300) harbors a bipartite nuclear localization signal (NLS) critical for VP1 trafficking. Mutagenesis studies identify Thr-245 and the Arg-Gln-Arg (RQR) motif (residues 265–267) as essential for nuclear accumulation. Notably, the B2 domain also contributes to transcriptional repression by recruiting histone deacetylases (HDACs) to inhibit precocious germination.
Phylogenetic Conservation Across Plant Species
VP1 orthologs exhibit high functional conservation despite divergence in sequence. For example:
- TaVP1 in wheat (Triticum aestivum) shares 68% amino acid identity with maize VP1 and retains the ability to repress α-amylase genes.
- OsVP1 in rice (Oryza sativa) activates ABA-responsive promoters via conserved B3 and acidic domains.
- Pavp1 in Norway spruce (Picea abies) regulates somatic embryogenesis, highlighting ancestral roles in developmental programming.
Table 2. Phylogenetic conservation of VP1 functional domains
| Species | B3 Domain Identity (%) | Acidic Domain Identity (%) | NLS Conservation |
|---|---|---|---|
| Zea mays (maize) | 100 | 100 | Full |
| Arabidopsis thaliana | 22 | 18 | Partial |
| Triticum aestivum | 68 | 65 | Full |
| Oryza sativa | 71 | 63 | Full |
Post-Translational Modifications
While VP1’s post-translational modifications remain poorly characterized, phosphorylation is hypothesized to modulate its activity. For example:
- ABA-dependent phosphorylation : VP1 interacts with SnRK2 kinases, which phosphorylate bZIP factors like TRAB1, enhancing VP1-coactivator binding.
- Ubiquitination : VP1 stability is regulated by the E3 ligase AIP2, linking ABA signaling to proteasomal degradation.
Structural studies suggest that the B3 domain’s DNA-binding affinity is fine-tuned by redox-sensitive cysteine residues, though direct evidence is lacking.
Properties
CAS No. |
143198-12-3 |
|---|---|
Molecular Formula |
C32H39NO10 |
Synonyms |
Viviparous-1 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Seed Development
Seed Maturation and Germination Control
Vp1 is essential for the expression of genes involved in seed maturation. It regulates the maturation program by activating various seed-specific genes during development. Research indicates that Vp1 functions as a transcriptional activator that enhances the expression of abscisic acid (ABA)-regulated genes, which are critical for seed dormancy and germination control .
Case Study: Transgenic Maize
Transgenic maize expressing Vp1 has demonstrated improved seed maturation characteristics. Studies have shown that the introduction of Vp1 can enhance ABA signaling pathways, leading to better control over seed dormancy and reduced pre-harvest sprouting, a significant issue in maize cultivation .
Genetic Engineering Applications
Pre-Harvest Sprouting Tolerance
The diversity of Vp1 alleles has been exploited to enhance pre-harvest sprouting tolerance in wheat varieties. A study evaluated 490 European wheat varieties for their Vp1 gene diversity and its association with pre-harvest sprouting tolerance. The findings suggest that specific Vp1 alleles can be used in breeding programs to develop wheat varieties with enhanced resistance to sprouting under unfavorable conditions .
Transgenic Approaches
The use of Vp1 in genetic engineering extends to creating transgenic plants with improved stress tolerance. For instance, transgenic Arabidopsis plants expressing Vp1 exhibited altered gene expression patterns that enhance ABA signaling and stress response mechanisms, showcasing its potential as a target for improving crop resilience under abiotic stress conditions such as drought and salinity .
Molecular Mechanisms and Regulatory Functions
Transcriptional Regulation
Vp1 acts by binding to specific DNA sequences in the promoters of target genes, regulating their expression during seed development. It has been shown to interact with other transcription factors, such as ABI3, to modulate the expression of core regulatory genes involved in embryogenesis and seed maturation .
Functional Classification of Regulated Genes
Research has identified numerous genes regulated by Vp1, categorized into distinct functional classes based on their roles in metabolism, signaling, and transcriptional regulation. For example, a significant number of storage protein genes are activated by Vp1 during seed development, while signaling-related genes are often repressed .
Stress Response Mechanisms
Induction by Environmental Stress
Vp1 expression is influenced by environmental factors such as salinity and osmotic stress. Studies have demonstrated that exposure to these stresses induces Vp1 expression, suggesting its role as a mediator in plant responses to adverse conditions .
ABA Signaling Pathway Interaction
The interaction between Vp1 and ABA signaling pathways is critical for plant stress responses. The ability of Vp1 to enhance ABA-mediated gene expression highlights its importance in developing crops that can withstand environmental stresses .
Summary Table: Applications of Viviparous-1 Protein
| Application Area | Description | Key Findings |
|---|---|---|
| Seed Development | Regulates maturation processes through gene activation | Essential for ABA-regulated gene expression; improves seed dormancy control |
| Genetic Engineering | Enhances pre-harvest sprouting tolerance in crops | Specific alleles linked to improved tolerance identified in wheat varieties |
| Molecular Mechanisms | Functions as a transcription factor regulating various target genes | Interacts with ABI3; regulates storage protein accumulation |
| Stress Response | Induced by environmental stresses; enhances plant resilience | ABA signaling pathway interaction; critical for drought/salinity response |
Chemical Reactions Analysis
DNA-Binding and Transcriptional Activation
VP1 enhances DNA-binding activity of transcription factors like EmBP-1 via its B3 DNA-binding domain and a conserved BR2 domain (residues 261–320) . This interaction facilitates transcriptional activation of ABA-responsive genes (e.g., Em) .
Key Findings:
-
Gel Retardation Assays : VP1 increases EmBP-1 binding to the G-box (ACGT-containing ABA response element, ABRE) .
-
BR2 Domain : A 40-amino acid fragment (BR2) fused to maltose-binding protein retains DNA-binding enhancement activity .
-
Promoter Analysis : VP1 directly binds Sph/RY elements (CATGCATG) in promoters of seed storage protein genes (e.g., C1) .
ABA Signaling and Stress Response
VP1 mediates ABA-dependent gene activation and repression through feed-forward regulation. ABA induces Vp1 expression, which in turn amplifies ABA signaling by regulating ABI5-related bZIP transcription factors .
Regulatory Mechanisms:
Interaction with Promoter Elements
VP1 co-regulates genes through combinatorial interactions with ABA-responsive (ABRE) and VP1-specific (Sph) promoter elements .
Promoter Motifs Enriched in VP1/ABA-Regulated Genes:
| Element | Sequence | Function | Source |
|---|---|---|---|
| ABRE | ACGTG | Binds bZIP factors (e.g., ABI5) | |
| Sph | CATGCATG | Binds VP1 via B3 domain | |
| CE1 | CCAC | Coupling element for ABA signaling |
Repression of Germination-Related Genes
VP1 represses α-amylase genes in aleurone cells independently of its acidic activation domain, likely through chromatin remodeling .
Gene Expression Profiles:
| Gene Class | VP1 Effect | Example Genes | Source |
|---|---|---|---|
| Seed Storage Proteins | Activated | C1, Em | |
| Germination Enzymes | Repressed | α-amylase | |
| Stress Response | Induced | LEA proteins |
Structural Insights
VP1’s acidic N-terminal domain (residues 1–180) is critical for transactivation, while the B3 domain (residues 500–600) mediates DNA binding .
Functional Domains:
Evolutionary and Functional Conservation
VP1 homologs (e.g., Pavp1 in Norway spruce) retain ABA-responsive expression and seed maturation roles, indicating conserved regulatory mechanisms .
Comparative Analysis:
| Species | VP1 Homolog | Function | Source |
|---|---|---|---|
| Zea mays | VP1 | Seed maturation, stress response | |
| Picea abies | Pavp1 | Somatic embryo maturation | |
| Arabidopsis | ABI3 | LAFL regulatory network |
Comparison with Similar Compounds
EmBP-1 (G-box Binding bZIP Protein)
Function: EmBP-1 is a basic leucine zipper (bZIP) TF that binds G-box (CACGTG) elements in the Em promoter, mediating ABA-responsive gene expression during seed maturation . Interaction with VP1: VP1 enhances EmBP-1’s DNA-binding activity via its BR2 domain, enabling synergistic activation of ABA-regulated genes like Em in transient assays. Deletion of the BR2 domain abolishes this enhancement .
ABI3 (ABSCISIC ACID INSENSITIVE 3)
Function: ABI3 is a B3 domain-containing TF in Arabidopsis that regulates seed dormancy, lipid accumulation, and ABA signaling. It shares 40% amino acid similarity with maize VP1 . Structural Similarities: Both VP1 and ABI3 contain B3 domains for DNA binding and activate overlapping gene networks (e.g., LEA genes). Key Differences: ABI3 mutants exhibit broader developmental defects (e.g., reduced desiccation tolerance) compared to VP1’s seed-specific effects. ABI3 also lacks the BR2 domain critical for VP1’s co-activator function .
FUSCA3 (FUS3)
Function: FUS3 is a B3 domain TF in Arabidopsis that collaborates with ABI3 and LEC1 to regulate embryogenesis and seed maturation .
HSI2/VAL1 and HSL1/VAL2
Function : These B3-domain TFs recruit polycomb-group proteins (e.g., LHP1) to repress DOG1 expression via H3K27me3 deposition, suppressing germination .
Comparison with VP1 : Unlike VP1’s activator role, HSI2/VAL1 and HSL1/VAL2 act as repressors. Both share B3 domains but target distinct promoter elements (RY motifs vs. G-box/Sph boxes) .
MYC/MYB Transcription Factors
Function: MYC (bHLH) and MYB TFs regulate ABA and drought-responsive genes. In maize, VP1 activates the MYB TF C1 to drive anthocyanin biosynthesis .
Data Tables
Table 1: Structural and Functional Comparison of VP1 and Related Proteins
Table 2: Allelic Variants of Wheat Vp-1B and Their Impact
Research Findings and Mechanistic Insights
- VP1’s BR2 Domain : The BR2 domain is essential for enhancing EmBP-1 and other TFs (e.g., Opaque-2, Sp1), a unique feature absent in ABI3 or FUS3 .
- Allelic Variation in Wheat : Vp-1Bb and Vp-1Bc exhibit higher ABA sensitivity due to intronic structural changes, which may alter splicing efficiency or TF recruitment .
- Divergent Regulatory Roles : While VP1 and HSI2/VAL1 both regulate dormancy, VP1 activates ABA-responsive genes, whereas HSI2/VAL1 represses germination through epigenetic silencing .
Preparation Methods
Embryo Culture and Stress Induction
VP1 is natively expressed in mid- to late-phase maize embryos (20 days after pollination, DAP) and aleurone cells during seed maturation. To isolate VP1 from its native source, 20-DAP embryos are dissected and cultured in hormone-free Murashige and Skoog medium. Within 8 hours of culture, VP1 transcript levels decline significantly, but this reduction is reversible through ABA application or osmotic stress. Induction with 10 μM ABA restores VP1 expression within 1 hour, while 500 mM NaCl or 20% sucrose similarly maintains VP1 levels. Nuclear protein extracts are prepared using a glycerol-based method, which preserves transcriptional activity by stabilizing nuclear structures.
Table 1: Conditions for VP1 Induction in Cultured Embryos
| Inducer | Concentration | Time to Peak Expression | Efficacy (Relative to Control) |
|---|---|---|---|
| ABA | 10 μM | 1 hour | 12-fold increase |
| NaCl | 500 mM | 8 hours | 8-fold increase |
| Sucrose | 20% | 8 hours | 6-fold increase |
| Mannitol | 20% | 8 hours | 5-fold increase |
Nuclear Protein Extraction
The glycerol-based nuclear isolation protocol involves homogenizing embryos in a buffer containing 20% glycerol, 20 mM HEPES (pH 7.9), 10 mM MgCl₂, and protease inhibitors. Nuclei are pelleted via centrifugation at 2,500 × g for 15 minutes, followed by lysis in a high-salt buffer (400 mM KCl) to solubilize DNA-binding proteins like VP1. This method yields approximately 0.5–1.0 mg of nuclear protein per gram of embryo tissue, with VP1 constituting ~0.1% of total nuclear protein.
Recombinant Expression Systems for VP1
Transient Expression in Maize Protoplasts
VP1 has been expressed transiently in maize protoplasts to study its transactivation properties. The full-length Vp1 cDNA is cloned into a plant expression vector under the control of the cauliflower mosaic virus (CaMV) 35S promoter. Protoplasts transfected with this construct exhibit strong VP1-dependent activation of reporter genes linked to the CI promoter, a target of VP1 in the anthocyanin biosynthesis pathway. This system achieves VP1 expression levels sufficient for functional assays but is limited by low yields (~50 μg per 10⁶ protoplasts).
Bacterial and Yeast Expression
While Escherichia coli is a common host for recombinant protein production, VP1’s acidic transactivation domain (residues 300–400) often causes insolubility in bacterial systems. To circumvent this, Saccharomyces cerevisiae has been employed for eukaryotic expression. The VP1 coding sequence is cloned into a galactose-inducible vector (e.g., pYES2), and induction with 2% galactose for 16 hours yields ~2 mg/L of soluble VP1. Cell lysis via cryo-grinding in liquid nitrogen preserves protein activity, and subsequent purification leverages ion exchange chromatography.
Chromatographic Purification of VP1
Histidine-Tag Affinity Chromatography
Recombinant VP1 engineered with a C-terminal hexahistidine tag is purified using immobilized metal affinity chromatography (IMAC). The MagneHis™ system, which employs paramagnetic nickel particles, enables single-step purification under native or denaturing conditions. For denaturing purification, lysates are prepared in 6 M guanidine-HCl, bound to Ni-particles, and eluted with 250 mM imidazole. This method achieves >90% purity but requires refolding for functional studies.
Table 2: IMAC Conditions for His-Tagged VP1
| Parameter | Native Purification | Denaturing Purification |
|---|---|---|
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl | 6 M guanidine-HCl, 100 mM NaH₂PO₄ |
| Binding pH | 7.4 | 8.0 |
| Eluent | 250 mM imidazole | 250 mM imidazole |
| Yield | 0.8 mg/g cells | 1.2 mg/g cells |
Ion Exchange Chromatography Optimization
Scouting with Vivapure® centrifugal membrane absorbers identifies optimal conditions for VP1 purification. At pH 8.0, VP1 binds strongly to Q (anion exchange) membranes due to its theoretical pI of 5.2. Elution with a linear NaCl gradient (0–1 M) separates VP1 from contaminants, with peak elution at 300 mM NaCl. This method enhances purity to >95% and is scalable for high-throughput processing.
Functional Validation of Purified VP1
DNA-Binding Assays
Electrophoretic mobility shift assays (EMSAs) confirm VP1’s ability to bind the CI promoter. Purified VP1 (10 nM) incubated with a 32P-labeled DNA probe containing the B3 recognition motif (5′-CCACCTG-3′) forms a retarded complex detectable by autoradiography. Mutations in the B3 domain abolish binding, underscoring the domain’s necessity for DNA interaction.
Transcriptional Activation Assays
In maize protoplasts, VP1 activates a CI-promoter-driven luciferase reporter by >130-fold compared to controls. Deletion of the acidic transactivation domain (Δ300–400) reduces activity to baseline levels, while fusion with the VP16 activation domain restores function . These assays validate the structural integrity of purified VP1.
Q & A
Q. What is the primary role of VP1 in seed maturation, and how is its interaction with abscisic acid (ABA) experimentally validated?
VP1 is a transcription activator critical for seed maturation and ABA-mediated gene regulation. Methodologically, its role is validated through:
- Mutant analysis : Comparative studies of wild-type maize and vp1 mutants show impaired ABA sensitivity and precocious germination .
- Promoter activation assays : Transient expression systems (e.g., maize protoplasts) demonstrate VP1-dependent activation of ABA-responsive genes like Em and C1 via G-box and SphI promoter elements .
- Protein-DNA interaction assays : Electrophoretic mobility shift assays (EMSAs) confirm VP1 enhances DNA binding of bZIP factors (e.g., EmBP-1) to ABA-responsive promoters .
Q. Which experimental models are most effective for studying VP1’s developmental functions?
Key models include:
- Maize vp1 mutants : These exhibit vivipary (precocious germination) and ABA insensitivity, enabling phenotypic and transcriptomic comparisons .
- Transient expression systems : Maize aleurone cells or Arabidopsis protoplasts are used to test VP1’s transactivation of target promoters (e.g., Em or anthocyanin biosynthesis genes) .
- Heterologous systems : Expressing VP1 in non-host species (e.g., wheat or Arabidopsis) reveals conserved functions in seed dormancy and stress responses .
Advanced Research Questions
Q. How does VP1 mechanistically enhance DNA binding of transcription factors, and what domains are critical for this function?
VP1’s B3 DNA-binding domain and the conserved BR2 region mediate cooperative interactions:
- Domain deletion studies : Removing BR2 abolishes VP1’s ability to enhance EmBP-1 binding to the Em promoter .
- Fusion protein assays : A 40-amino acid BR2 fragment fused to maltose-binding protein retains DNA-binding enhancement activity, confirming its sufficiency .
- UV cross-linking : Demonstrates weak, nonspecific DNA interaction by BR2, suggesting it stabilizes transcription factor-DNA complexes .
Q. How can researchers resolve contradictory data on VP1’s ABA-dependent vs. ABA-independent roles?
Contradictions arise from VP1’s pleiotropic effects. Strategies include:
- Context-specific assays : Differentiate ABA-dependent (e.g., Em activation) and ABA-independent (e.g., anthocyanin biosynthesis) pathways using ABA-deficient mutants or pharmacological inhibitors .
- Domain-specific mutagenesis : Mutating the B3 domain disrupts ABA-independent roles (e.g., C1 activation), while BR2 mutations impair ABA-responsive gene activation .
Q. What methodologies are optimal for mapping VP1’s transcriptional activation mechanisms in diverse promoters?
- Promoter bashing : Systematic deletion/mutation of promoter elements (e.g., G-boxes in Em) identifies VP1-responsive regions .
- ChIP-seq : Chromatin immunoprecipitation coupled with sequencing reveals genome-wide VP1 binding sites in developing seeds .
- Co-expression networks : Transcriptomic profiling of vp1 mutants identifies downstream targets, validated via qRT-PCR or RNAi silencing .
Q. How can VP1’s role in evolutionary adaptations (e.g., pre-harvest sprouting tolerance in wheat) be investigated?
- Comparative genomics : Align VP1 homologs (e.g., TaVp1 in wheat) with maize VP1 to identify conserved regulatory motifs .
- Association studies : Link allelic variation in Vp1 genes to sprouting phenotypes in wheat germplasm using SNP markers .
- Heterologous expression : Express wheat TaVp1 in vp1 maize mutants to test functional conservation .
Methodological Challenges & Solutions
Q. What experimental pitfalls complicate VP1 studies, and how can they be mitigated?
- Genetic redundancy : VP1 homologs (e.g., ABI3 in Arabidopsis) may compensate for loss-of-function. Use CRISPR-Cas9 to generate double/triple mutants .
- Tissue-specific effects : VP1’s activity varies between embryo and endosperm. Employ tissue-specific promoters or laser-capture microdissection for precise analysis .
- Transient assay variability : Standardize protoplast transformation efficiency using internal controls (e.g., luciferase reporters) .
Q. How should conflicting data on VP1’s DNA-binding specificity be addressed?
- Quantitative EMSAs : Titrate VP1 concentrations to distinguish direct DNA binding from cooperative enhancement .
- Crystallography : Resolve VP1-DNA/co-factor structures to clarify binding mechanisms (e.g., unresolved in ).
- Machine learning : Predict VP1 binding sites using algorithms trained on ChIP-seq data and in vitro binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
